molecular formula C13H16N2O3 B13981647 Methyl 4-((3-methyl-2-oxoimidazolidin-1-yl)methyl)benzoate

Methyl 4-((3-methyl-2-oxoimidazolidin-1-yl)methyl)benzoate

Cat. No.: B13981647
M. Wt: 248.28 g/mol
InChI Key: MYIPZFLWOFGJRZ-UHFFFAOYSA-N
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Description

Methyl 4-((3-methyl-2-oxoimidazolidin-1-yl)methyl)benzoate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of benzoic acid and contains an imidazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-methyl-2-oxoimidazolidin-1-yl)methyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-methyl-2-oxoimidazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-methyl-2-oxoimidazolidin-1-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the imidazolidinone ring to an alcohol.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and reduced imidazolidinone derivatives.

    Substitution: Various ester and amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((3-methyl-2-oxoimidazolidin-1-yl)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((3-methyl-2-oxoimidazolidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
  • Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
  • 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Uniqueness

Methyl 4-((3-methyl-2-oxoimidazolidin-1-yl)methyl)benzoate is unique due to the presence of the 3-methyl group on the imidazolidinone ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as an intermediate in organic synthesis.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 4-[(3-methyl-2-oxoimidazolidin-1-yl)methyl]benzoate

InChI

InChI=1S/C13H16N2O3/c1-14-7-8-15(13(14)17)9-10-3-5-11(6-4-10)12(16)18-2/h3-6H,7-9H2,1-2H3

InChI Key

MYIPZFLWOFGJRZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=O)CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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